AM-(22-52) (human)
Description
AM-(22-52) is a 31-amino acid truncated peptide derived from the full-length adrenomedullin (AM), a 52-amino acid hormone involved in vasodilation, apoptosis regulation, and metabolic processes. AM-(22-52) acts primarily as a receptor antagonist, targeting AM receptors (AM1 and AM2) formed by the calcitonin receptor-like receptor (CLR) complexed with receptor activity-modifying proteins (RAMPs) . While it exhibits selectivity for AM receptors, its potency is modest (pKi ~7), and it demonstrates cross-reactivity with calcitonin gene-related peptide (CGRP) receptors in certain contexts .
Properties
Molecular Formula |
C159H252N46O48 |
|---|---|
Molecular Weight |
3576.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C159H252N46O48/c1-15-80(9)126(202-139(234)100(51-55-117(167)215)185-142(237)105(67-89-72-173-76-176-89)189-130(225)82(11)177-140(235)102(63-77(3)4)190-132(227)92(33-20-24-56-160)180-136(231)99(50-54-116(166)214)188-153(248)125(79(7)8)200-151(246)123(169)84(13)208)154(249)195-103(66-88-42-46-91(211)47-43-88)141(236)184-98(49-53-115(165)213)137(232)191-104(65-86-31-18-17-19-32-86)146(241)203-128(85(14)209)156(251)196-109(71-122(222)223)144(239)182-94(35-22-26-58-162)133(228)193-107(69-120(218)219)143(238)181-93(34-21-25-57-161)134(229)194-108(70-121(220)221)145(240)192-106(68-118(168)216)147(242)199-124(78(5)6)152(247)178-83(12)157(252)204-61-29-38-112(204)149(244)186-96(37-28-60-174-159(171)172)135(230)197-110(74-206)148(243)183-95(36-23-27-59-163)138(233)201-127(81(10)16-2)155(250)198-111(75-207)158(253)205-62-30-39-113(205)150(245)187-97(48-52-114(164)212)131(226)175-73-119(217)179-101(129(170)224)64-87-40-44-90(210)45-41-87/h17-19,31-32,40-47,72,76-85,92-113,123-128,206-211H,15-16,20-30,33-39,48-71,73-75,160-163,169H2,1-14H3,(H2,164,212)(H2,165,213)(H2,166,214)(H2,167,215)(H2,168,216)(H2,170,224)(H,173,176)(H,175,226)(H,177,235)(H,178,247)(H,179,217)(H,180,231)(H,181,238)(H,182,239)(H,183,243)(H,184,236)(H,185,237)(H,186,244)(H,187,245)(H,188,248)(H,189,225)(H,190,227)(H,191,232)(H,192,240)(H,193,228)(H,194,229)(H,195,249)(H,196,251)(H,197,230)(H,198,250)(H,199,242)(H,200,246)(H,201,233)(H,202,234)(H,203,241)(H,218,219)(H,220,221)(H,222,223)(H4,171,172,174)/t80-,81-,82-,83-,84+,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
ZLCRXNXPYINVTB-MUIJALJFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Adrenomedullin (22-52) (human) is synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
The industrial production of Adrenomedullin (22-52) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Receptor Binding and Selectivity
AM-(22-52) binds to receptor activity-modifying protein (RAMP)-calcitonin receptor-like receptor (CLR) complexes with distinct selectivity:
-
Binding Affinity :
Receptor Complex Binding Affinity (K<sub>i</sub>) Selectivity vs. AM/CGRP RAMP1-CLR (CGRP receptor) ~2–3 µM Prefers CGRP receptor RAMP2-CLR (AM<sub>1</sub>) ~5–6 µM Lower affinity than AM RAMP3-CLR (AM<sub>2</sub>) ~2–3 µM Comparable to AM AM-(22-52) exhibits stronger binding to RAMP1-CLR and RAMP3-CLR than to RAMP2-CLR, suggesting a unique selectivity profile distinct from full-length AM or CGRP .
-
Structural Basis :
Antagonist Activity and Signaling Modulation
AM-(22-52) inhibits AM-induced signaling pathways:
-
cAMP Inhibition :
-
ERK1/2 Phosphorylation :
Enzymatic Interactions and Apoptosis Regulation
-
Caspase Activity :
-
Fas Receptor Modulation :
Structural and Functional Comparisons
| Feature | AM-(22-52) | Full-Length AM |
|---|---|---|
| Receptor Specificity | Prefers AM<sub>1</sub>/CGRP | Binds AM<sub>1</sub>/AM<sub>2</sub> |
| cAMP Response | Antagonist (no intrinsic activity) | Agonist (EC<sub>50</sub> ~10<sup>−10</sup> M) |
| Apoptotic Role | Pro-apoptotic under hypoxia | Anti-apoptotic |
Therapeutic Implications
Scientific Research Applications
Adrenomedullin (22-52) (human) is widely used in scientific research due to its role as an adrenomedullin receptor antagonist. Its applications include:
Cardiovascular Research: Studying the effects of adrenomedullin on vasodilation and blood pressure regulation.
Cell Signaling: Investigating the signaling pathways involving adrenomedullin and its receptors.
Endocrinology: Exploring the role of adrenomedullin in hormone secretion and regulation.
Pharmacology: Developing potential therapeutic agents targeting adrenomedullin receptors.
Mechanism of Action
Adrenomedullin (22-52) (human) exerts its effects by competitively inhibiting the binding of adrenomedullin to its receptors. This inhibition prevents adrenomedullin-induced cyclic adenosine monophosphate (cAMP) accumulation in vascular smooth muscle cells. The primary molecular targets are the adrenomedullin receptor and the calcitonin gene-related peptide receptor .
Comparison with Similar Compounds
Key Functional Roles :
- Inhibits AM-induced cAMP production in vascular smooth muscle cells .
- Attenuates AM-enhanced gustatory nerve responses to sugars and salts in murine models .
- Modulates chondrocyte apoptosis under hypoxic conditions, though less effectively than full-length AM .
Structural and Functional Similarities
AM-(22-52) belongs to a family of peptide antagonists targeting the CLR/RAMP receptor system. Its structural and functional analogs include:
Table 1: Structural and Pharmacological Comparison
Mechanistic Differences
AM-(22-52) vs. CGRP-(8-37) :
- Selectivity : AM-(22-52) shows preferential inhibition of AM receptors, whereas CGRP-(8-37) broadly targets CGRP and AM pathways .
AM-(22-52) vs. BIBN4096BS :
- Potency : BIBN4096BS exhibits >100-fold higher potency for CGRP receptors compared to AM-(22-52) .
- Species Specificity : BIBN4096BS is primate-specific, whereas AM-(22-52) is effective in murine and bovine models .
AM-(22-52) vs. Salmon CT-(8-32) :
- Receptor Targets : Salmon CT-(8-32) antagonizes amylin (AMY) and calcitonin (CT) receptors, while AM-(22-52) primarily targets AM/CGRP receptors .
Research Findings in Key Studies
Table 2: Functional Outcomes in Experimental Models
Limitations of AM-(22-52)
- Low Potency : Its pIC₅₀ of ~4.9 limits therapeutic utility compared to high-potency antagonists like BIBN4096BS .
- Cross-Reactivity : Inhibits CGRP receptors in vascular beds (e.g., cat hindlimb), complicating mechanistic studies .
- Context-Dependent Effects : In hypoxic chondrocytes, AM-(22-52) shows weaker anti-apoptotic activity than full-length AM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
